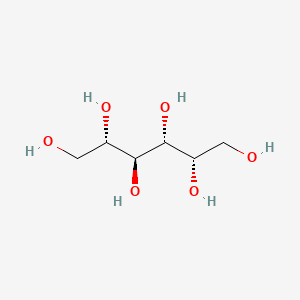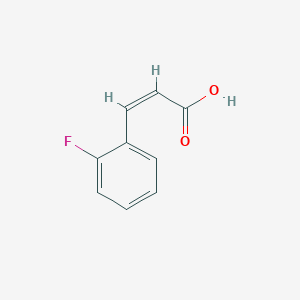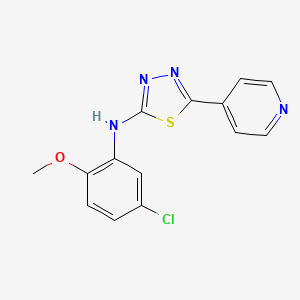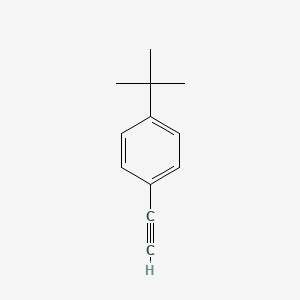
4-(Tert-butyl)phénylacétylène
Vue d'ensemble
Description
4-(Tert-butyl)phenylacetylene (4-TBP) is an organic compound belonging to the family of alkenes. It is a colorless liquid with a boiling point of 120°C and a melting point of -30°C. 4-TBP is a versatile building block, commonly used in organic synthesis, and is often used as a starting material in the synthesis of a variety of compounds. 4-TBP has been studied extensively in recent years, and its potential applications in scientific research have been explored.
Applications De Recherche Scientifique
Synthèse organique
4-(Tert-butyl)phénylacétylène: est un intermédiaire précieux en synthèse organique. Il est utilisé dans la préparation de divers poly-ynes et oligo-ynes, des composés qui ont des applications dans la création de nouveaux matériaux présentant des propriétés électroniques et optiques uniques . Sa capacité à subir des réactions de couplage de Sonogashira en fait un élément de construction polyvalent pour la synthèse de molécules organiques complexes.
Recherche pharmaceutique
En recherche pharmaceutique, This compound sert d'inactivateur à mécanisme basé pour le cytochrome P450 2B4, une enzyme impliquée dans le métabolisme des médicaments . L'étude de son interaction avec les enzymes P450 peut conduire au développement de nouveaux médicaments et à une meilleure compréhension des interactions médicamenteuses au sein du corps humain.
Science des matériaux
Ce composé est essentiel au développement de matériaux avancés. Par exemple, il est utilisé dans la synthèse de dérivés de dibenzo-24-couronne-8-éther par couplage de Sonogashira, qui sont importants dans la création de structures et de matériaux supramoléculaires .
Biochimie
En biochimie, This compound est utilisé pour étudier les interactions protéiques et les mécanismes enzymatiques. Son rôle d'inactivateur du cytochrome P450 est particulièrement important pour comprendre comment les enzymes interagissent avec les médicaments potentiels .
Génie chimique
Les ingénieurs chimistes utilisent This compound dans le développement de procédés et la catalyse. Sa participation aux réactions catalysées par le palladium est cruciale pour concevoir des procédés industriels efficaces pour la création de produits chimiques complexes .
Science de l'environnement
Bien qu'il ne soit pas directement utilisé en science de l'environnement, l'étude de composés comme This compound peut avoir des implications pour la pollution et les stratégies de remédiation environnementales, en particulier pour comprendre la persistance et la bioaccumulation de composés chimiques dans les écosystèmes .
Safety and Hazards
4-(Tert-butyl)phenylacetylene is classified as an aquatic acute 1 and aquatic chronic 1 hazard . It is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Orientations Futures
Given its role as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff , 4-(Tert-butyl)phenylacetylene is likely to continue to be a subject of research and development. Its potential applications and uses in various fields will be determined by future studies and advancements in these areas.
Mécanisme D'action
Target of Action
The primary target of 4-(Tert-butyl)phenylacetylene is cytochrome P450 2B4 (P450 2B4) . This enzyme plays a crucial role in the metabolism of a variety of endogenous and exogenous compounds.
Mode of Action
4-(Tert-butyl)phenylacetylene acts as a potent mechanism-based inactivator for P450 2B4 . It inactivates P450 2B4 in a NADPH- and time-dependent manner .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point of 70 °c/2 mmhg and density of 0.877 g/mL at 25 °C , may influence its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 4-(Tert-butyl)phenylacetylene’s action are largely dependent on its interaction with P450 2B4. By inactivating this enzyme, it may alter the metabolism of various compounds within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Tert-butyl)phenylacetylene. For instance, its solubility in different solvents, such as chloroform and hexane , may affect its bioavailability and distribution within the body. Additionally, its stability may be influenced by storage conditions .
Analyse Biochimique
Biochemical Properties
4-(Tert-butyl)phenylacetylene plays a crucial role in biochemical reactions, particularly as a mechanism-based inactivator of cytochrome P450 2B4 (P450 2B4). It interacts with this enzyme in a NADPH- and time-dependent manner, leading to the formation of a protein adduct with a 1:1 stoichiometry . The compound covalently binds to Thr302 of P450 2B4, altering the enzyme’s activity and inhibiting its catalytic function . This interaction highlights the compound’s potential in modulating enzyme activity and its relevance in biochemical studies.
Cellular Effects
The effects of 4-(Tert-butyl)phenylacetylene on various cell types and cellular processes are significant. It has been shown to inactivate cytochrome P450 2B4, which plays a role in drug metabolism and detoxification . This inactivation can influence cell signaling pathways, gene expression, and cellular metabolism by altering the enzyme’s activity. Additionally, the compound’s interaction with cytochrome P450 2B4 can affect the metabolism of other substrates processed by this enzyme, leading to broader cellular effects.
Molecular Mechanism
At the molecular level, 4-(Tert-butyl)phenylacetylene exerts its effects through covalent binding to the active site of cytochrome P450 2B4. This binding occurs at Thr302, where the terminal carbon of the acetylenic group is positioned close to the amino acid residue . The covalent modification of Thr302 alters the enzyme’s heme environment and substrate binding, leading to inhibition of its catalytic activity. This mechanism of action underscores the compound’s potential as a tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Tert-butyl)phenylacetylene have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the inactivation of cytochrome P450 2B4 by 4-(Tert-butyl)phenylacetylene is time-dependent, with the formation of a stable protein adduct . This stability suggests that the compound can have prolonged effects on enzyme activity and cellular processes in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-(Tert-butyl)phenylacetylene vary with different dosages in animal models. At lower doses, the compound effectively inactivates cytochrome P450 2B4 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential disruption of other metabolic pathways and cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
4-(Tert-butyl)phenylacetylene is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound undergoes metabolic transformations, including hydroxylation and oxidation, mediated by cytochrome P450 enzymes These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular metabolism
Transport and Distribution
Within cells and tissues, 4-(Tert-butyl)phenylacetylene is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . This distribution pattern can affect its localization and concentration within different cellular compartments, influencing its biochemical activity and effects.
Subcellular Localization
The subcellular localization of 4-(Tert-butyl)phenylacetylene is primarily influenced by its hydrophobic properties and interactions with cellular components. The compound tends to localize in lipid membranes and other hydrophobic regions within cells This localization can impact its activity and function, as well as its interactions with specific biomolecules and cellular structures
Propriétés
IUPAC Name |
1-tert-butyl-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQVVKVKBVHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373825 | |
| Record name | 4-tert-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-38-3 | |
| Record name | 4-tert-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(tert-butyl)phenylacetylene inactivate CYP2B4?
A: 4-(Tert-butyl)phenylacetylene acts as a potent mechanism-based inactivator of CYP2B4. [, ] This means that tBPA requires metabolic activation by CYP2B4 itself to exert its inhibitory effect. Upon binding to the CYP2B4 active site, tBPA is oxidized, generating a reactive intermediate. This reactive species then forms a covalent bond with a specific amino acid residue within the active site, Thr302, leading to irreversible inactivation of the enzyme. [, ]
Q2: What are the structural consequences of 4-(tert-butyl)phenylacetylene binding to CYP2B4?
A: The covalent attachment of tBPA to Thr302 in the active site of CYP2B4 leads to significant structural changes in the enzyme. Spectroscopic studies using resonance Raman spectroscopy have shown alterations in the heme environment upon tBPA binding. [] Additionally, the binding of typical CYP2B4 substrates, such as benzphetamine, is hindered, further confirming alterations in the active site structure. [] This structural disruption ultimately results in the inability of CYP2B4 to metabolize its substrates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

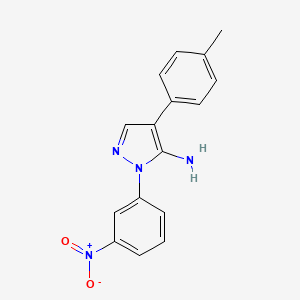
![N-(4-bromophenyl)-2-{4-[(4-bromophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1222322.png)
![N-ethyl-N-[2-[(5-nitro-8-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1222324.png)
![2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B1222325.png)
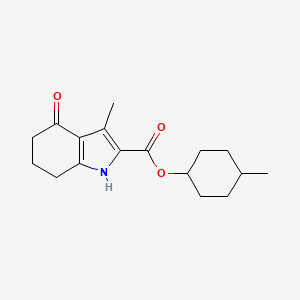
![1-Butyl-2-[(5-phenyl-2-oxazolyl)methylthio]-5-benzimidazolesulfonamide](/img/structure/B1222328.png)
![N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide](/img/structure/B1222330.png)
![2-[(3-cyano-6-methyl-2-pyridinyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1222331.png)
![5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B1222332.png)
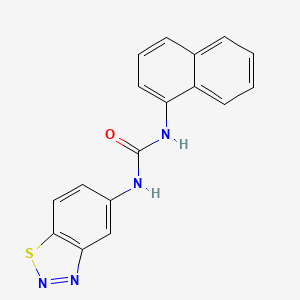
![N'-[2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1222337.png)
